Antibacterial Activity of 3,4-Dimethoxybenzylidene Hydrazinecarbonyl Benzenesulfonamide Derivative vs. 2,4-Dimethoxy Isomer
In a comparative antibacterial study of hydrazinecarbonyl benzenesulfonamide derivatives, the compound containing the 3,4-dimethoxybenzylidene moiety (Compound 5e) exhibited measurable antibacterial activity that differs from its 2,4-dimethoxy isomer (Compound 5f). Both compounds were characterized by single-crystal X-ray diffraction, confirming distinct solid-state conformations that influence their respective biological activities [1]. The study screened a series of 18 compounds (5a-r) against S. aureus, B. firmus, and E. coli. While the most potent activity was observed for the 2-hydroxybenzylidene derivative (Compound 5j), the 3,4-dimethoxy derivative (5e) demonstrated a distinct activity profile compared to the 2,4-dimethoxy derivative (5f), attributable to the different methoxy substitution pattern and its effect on molecular recognition at the bacterial target site [1].
| Evidence Dimension | Antibacterial activity profile against S. aureus, B. firmus, and E. coli |
|---|---|
| Target Compound Data | Compound 5e (3,4-dimethoxybenzylidene derivative): Crystal structure established; activity profile measured |
| Comparator Or Baseline | Compound 5f (2,4-dimethoxybenzylidene derivative): Crystal structure established; activity profile measured |
| Quantified Difference | Distinct activity profiles; difference attributed to altered methoxy substitution pattern and resulting crystal packing interactions |
| Conditions | Microwave-assisted synthesis; single-crystal X-ray diffraction; antibacterial screening against S. aureus, B. firmus, and E. coli |
Why This Matters
The differential antibacterial profile demonstrates that the 3,4-dimethoxy substitution pattern yields a distinct biological readout, which is critical for researchers developing structure-activity relationship (SAR) models or selecting the appropriate hydrazinecarbonyl benzenesulfonamide scaffold for antimicrobial lead optimization.
- [1] Convenient synthesis, antibacterial activity, and crystal structure of some biologically important hydrazinecarbonyl benzenesulfonamides. Research on Chemical Intermediates. 2015;41:3949-3970. View Source
